molecular formula C46H54 B15090136 1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene

1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene

Cat. No.: B15090136
M. Wt: 606.9 g/mol
InChI Key: JCRAIAVOLCUDBD-UHFFFAOYSA-N
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Description

1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene is a complex organic compound characterized by its bulky tert-butyl groups and multiple phenyl rings. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Friedel-Crafts alkylation reaction, where tert-butyl groups are introduced to the phenyl rings using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed

The major products formed from these reactions include quinones, reduced phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance plastics and coatings.

Mechanism of Action

The mechanism of action of 1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene involves its interaction with molecular targets and pathways. The bulky tert-butyl groups and multiple phenyl rings contribute to its stability and reactivity. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its interactions with enzymes and receptors may modulate various biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene stands out due to its highly substituted structure, which imparts unique stability and reactivity

Properties

Molecular Formula

C46H54

Molecular Weight

606.9 g/mol

IUPAC Name

1,3-ditert-butyl-5-[4-[4-[4-(3,5-ditert-butylphenyl)phenyl]phenyl]phenyl]benzene

InChI

InChI=1S/C46H54/c1-43(2,3)39-25-37(26-40(29-39)44(4,5)6)35-21-17-33(18-22-35)31-13-15-32(16-14-31)34-19-23-36(24-20-34)38-27-41(45(7,8)9)30-42(28-38)46(10,11)12/h13-30H,1-12H3

InChI Key

JCRAIAVOLCUDBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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